molecular formula C15H13F3N2O2S B14871558 Methyl 4-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzoate

Methyl 4-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzoate

Cat. No.: B14871558
M. Wt: 342.3 g/mol
InChI Key: YRBNVUFBMBZQHT-UHFFFAOYSA-N
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Description

Methyl 4-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzoate is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzoate typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of a base such as cesium carbonate. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzoate is unique due to the presence of both a trifluoromethyl group and a thioether linkage, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C15H13F3N2O2S

Molecular Weight

342.3 g/mol

IUPAC Name

methyl 4-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C15H13F3N2O2S/c1-9-7-12(15(16,17)18)20-14(19-9)23-8-10-3-5-11(6-4-10)13(21)22-2/h3-7H,8H2,1-2H3

InChI Key

YRBNVUFBMBZQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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